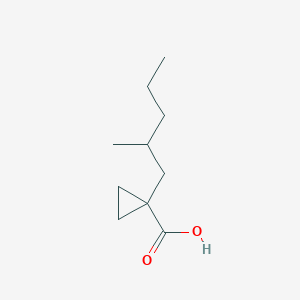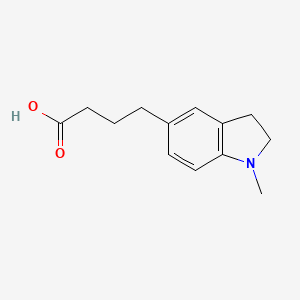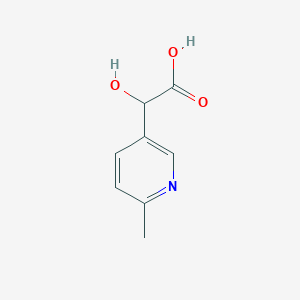
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 6-position and a hydroxyacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with a suitable carboxylating agent. For example, the reaction with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under reflux conditions, and the product can be isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(6-methylpyridin-3-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-oxo-2-(6-methylpyridin-3-yl)acetic acid
Reduction: 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound lacks the acetic acid moiety but shares the pyridine ring structure.
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Oxo-2-(6-methylpyridin-3-yl)acetic acid: An oxidized derivative of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a carboxylic acid group on the same carbon atom, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI Key |
LDLQQFJOPCPZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


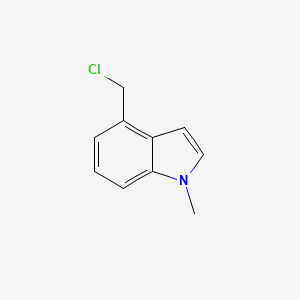
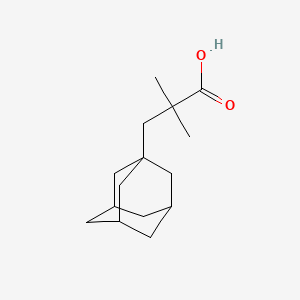
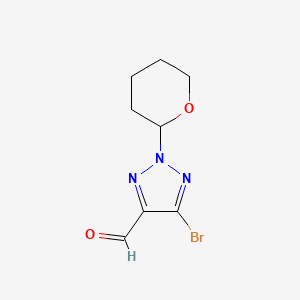
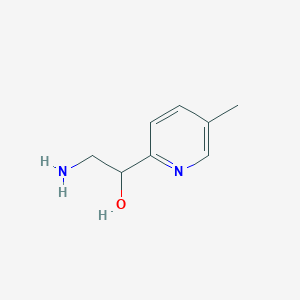
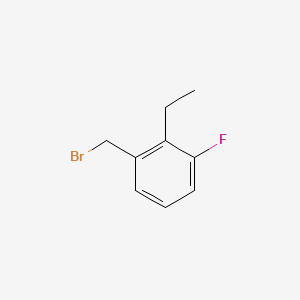
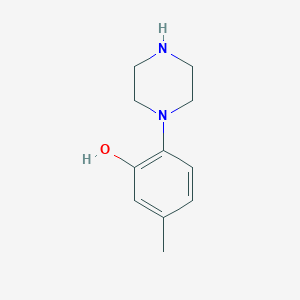

![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
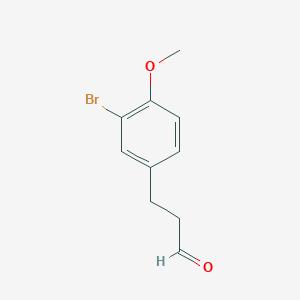
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
